molecular formula C10H9NO4 B2886353 2-(4-Cyano-2-methoxyphenoxy)acetic acid CAS No. 115109-49-4

2-(4-Cyano-2-methoxyphenoxy)acetic acid

Cat. No. B2886353
CAS RN: 115109-49-4
M. Wt: 207.185
InChI Key: GNPBJHOKFMAJDI-UHFFFAOYSA-N
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Description

“2-(4-Cyano-2-methoxyphenoxy)acetic acid” is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 . It is also known by several synonyms, including ‘2-(2-methoxy-4-cyanophenoxy)-acetic acid’, ‘SCHEMBL10419985’, ‘ZINC5526671’, ‘STK400390’, ‘AKOS000264292’, ‘MCULE-2549916956’, ‘2-(4-cyano-2-methoxyphenoxy)aceticacid’, ‘CS-0241735’, 'EN300-23721’ .


Molecular Structure Analysis

The InChI key for “2-(4-Cyano-2-methoxyphenoxy)acetic acid” is GNPBJHOKFMAJDI-UHFFFAOYSA-N . The canonical SMILES representation is COC1=C(C=CC(=C1)C#N)OCC(=O)O .


Physical And Chemical Properties Analysis

“2-(4-Cyano-2-methoxyphenoxy)acetic acid” appears as a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Anti-mycobacterial Activity

  • Synthesis and Evaluation as Anti-mycobacterial Agents :
    • 2-(4-Formyl-2-methoxyphenoxy) acetic acid derivatives have been synthesized and evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv (Yar et al., 2006).
    • Another study also investigated similar compounds for their anti-mycobacterial properties (Shaharyar et al., 2006).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation :
    • Derivatives of 2-(4-Formyl-2-methoxyphenoxy) acetic acid, specifically 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

Chemical Synthesis and Analysis

  • Reaction with Adamantan-2-amine :

    • A reaction involving methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine has been studied (Novakov et al., 2017).
  • Antiviral Activity Evaluation :

    • Phenoxy acetic acid derived pyrazolines, synthesized from 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid, have been tested for in vitro cytotoxicity and antiviral activity (Shahar Yar et al., 2009).

Analytical Techniques

  • Trace Determination of MCPA in Complex Matrices :

    • Techniques for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid (MCPA) in complex matrices have been developed (Omidi et al., 2014).
  • Determination of Hydroxylated Benzophenone UV Absorbers :

    • A procedure for determining derivatives of 2-hydroxybenzophenone, including 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, in environmental water samples has been presented (Negreira et al., 2009).
  • Synthesis of 4-Hydroxy-2-pyridone :

    • Ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, a derivative, was used to synthesize 4-hydroxy-2-pyridone (Chen et al., 2013).

Other Applications

  • New Indole Derivatives with Anti-inflammatory Activity :

    • Compounds derived from 6-methoxy-1-methyl-2,3-diphenyl indol-5-carboxaldehyde, related to 2-(4-Cyano-2-methoxyphenoxy)acetic acid, have been studied for anti-inflammatory activity (Nakkady et al., 2000).
  • Development of Sensitive Esterase Assays :

    • α-Cyano-containing esters, like R/S-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester, were developed as fluorogenic esterase reporters (Shan & Hammock, 2001).
  • Electrochemically-Induced Spirolactonization :

    • The study explored electrochemical spirolactonization of alpha-(methoxyphenoxy)alkanoic acids to produce quinone ketals (Deffieux et al., 2002).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPBJHOKFMAJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyano-2-methoxyphenoxy)acetic acid

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